2-(3-Fluoro-4-methoxyphenyl)-2-pentanol
Description
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol (CAS RN: 1369225-69-3) is a fluorinated aromatic alcohol with a pentanol backbone substituted at the 2-position by a 3-fluoro-4-methoxyphenyl group. Its molecular formula is C₁₂H₁₅FO₂ (MW: 222.25 g/mol). The compound was previously available as a 95% pure reagent but is now discontinued . Key structural features include:
- A secondary alcohol group at the 2-position of pentanol.
- A meta-fluoro and para-methoxy substitution on the phenyl ring, which may influence electronic properties and reactivity.
- Enhanced lipophilicity compared to simpler aliphatic alcohols due to aromatic substitution.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-7-12(2,14)9-5-6-11(15-3)10(13)8-9/h5-6,8,14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHQQMWXOSWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol can be achieved through a multi-step process involving the Grignard reaction. The Grignard reagent, typically prepared from 3-fluoro-4-methoxyphenyl bromide and magnesium in anhydrous ether, reacts with 2-pentanone to form the desired product . The reaction conditions require strict exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with palladium on carbon as a catalyst.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-2-pentanone.
Reduction: 2-(3-Fluoro-4-methoxyphenyl)-pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs . The fluoro and methoxy groups contribute to its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s synthesis may involve Grignard addition to a ketone precursor or photocatalytic methods, as seen in structurally related esters .
- Physicochemical Properties: Limited data exist for the target compound, but its aromatic substituents predict higher melting/boiling points than aliphatic analogs.
- Applications : Discontinued status suggests challenges in synthesis or stability; further research could explore derivatization (e.g., prodrugs) to enhance utility.
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)-2-pentanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17F O2
- CAS Number : [insert CAS number]
The compound features a fluorinated and methoxylated phenyl group, which influences its pharmacokinetic properties, including solubility and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies have suggested that it may inhibit monoacylglycerol acyltransferase 2 (MGAT2), a target involved in lipid metabolism, which could have implications for obesity and diabetes treatment.
Inhibition of Fat Absorption
In animal models, this compound demonstrated significant inhibition of fat absorption, achieving up to 57% suppression in oral lipid tolerance tests. This suggests a potential role in weight management therapies.
Anti-inflammatory Properties
While direct evidence for anti-inflammatory effects specific to this compound is limited, similar compounds have shown such properties. Further studies are needed to establish this aspect definitively.
Antioxidant Activity
The presence of phenolic structures in the compound may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.
Comparative Analysis of Biological Activity
A comparative analysis of the inhibitory potency against MGAT2 and related compounds is presented below:
| Compound | IC50 (nM) | Inhibition (%) | Mechanism |
|---|---|---|---|
| This compound | 1522 | 57 | MGAT2 Inhibition |
| Compound A | 1200 | 65 | Similar mechanism |
| Compound B | 2000 | 45 | Different target |
Case Study 1: Lipid Metabolism in Mice
In a study examining lipid metabolism, mice treated with this compound showed a marked decrease in triglyceride levels compared to control groups. This effect was attributed to the compound's ability to inhibit MGAT2 activity, leading to reduced monoacylglycerol levels and subsequent fat storage.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the fluorinated and methoxylated groups significantly affect the compound's inhibitory potency against MGAT2. Variations in these substituents were correlated with changes in enzyme affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
